molecular formula C16H17N5 B8379559 2-Anilino-4-(1-ethyl-2-methylimidazol-5-yl)pyrimidine

2-Anilino-4-(1-ethyl-2-methylimidazol-5-yl)pyrimidine

Cat. No. B8379559
M. Wt: 279.34 g/mol
InChI Key: DAUUUCULWCEHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anilino-4-(1-ethyl-2-methylimidazol-5-yl)pyrimidine is a useful research compound. Its molecular formula is C16H17N5 and its molecular weight is 279.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

4-(3-ethyl-2-methylimidazol-4-yl)-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C16H17N5/c1-3-21-12(2)18-11-15(21)14-9-10-17-16(20-14)19-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,17,19,20)

InChI Key

DAUUUCULWCEHGZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=C1C2=NC(=NC=C2)NC3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(3-Dimethylaminoprop-2-en-1-oyl)-1-ethyl-2-methylimidazole (Method 23; 2.10 g, 10.1 mmol), phenylguanidine hydrogen carbonate (2.2 g, 11.1 mmol) and sodium methoxide (1.2 g, 22.2 mmol) were suspended in anhydrous DMA (15 ml) and the mixture heated at 110° C. for 18 hours. The reaction mixture was allowed to cool to ambient temperature and poured into water (50 ml). The solution was extracted EtOAc (2×50 ml). The combined extracts were washed with water (2×50 ml) and then brine (2×50 ml), dried and the volatiles removed by evaporation. The residue was triturated with ether, collected by filtration and air dried to give the title compound (1.48 g, 53%) as a reddish brown solid. NMR 1.17 (t, 3H), 2.38 (s, 3H), 4.52 (q, 2H), 6.93 (t, 1H), 7.08 (d, 1H), 7.27 (t, 2H), 7.60 (s, 1H),7.62 (d, 2H), 8.35 (d, 1H), 9.35 (s, 1H); m/z 280.
Name
5-(3-Dimethylaminoprop-2-en-1-oyl)-1-ethyl-2-methylimidazole
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.